molecular formula C22H29ClN2O3 B11830174 (S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride CAS No. 70691-56-4

(S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride

Cat. No.: B11830174
CAS No.: 70691-56-4
M. Wt: 404.9 g/mol
InChI Key: OVQDQJLFQHBUGB-FKLPMGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name reflects the compound’s molecular architecture and stereochemistry. The parent structure is 3-phenylpropanoate , modified by a benzyl ester at the carboxyl terminus and a leucine-derived amide group at the α-carbon. The full name is derived as follows:

Component Description
Benzyl A phenylmethyl group (-OCH₂C₆H₅) esterifying the carboxylate
2-((S)-2-amino-4-methylpentanamido) An L-leucine residue (2-amino-4-methylpentanamide) linked via an amide bond to the α-carbon
3-phenylpropanoate The backbone derived from L-phenylalanine (2-amino-3-phenylpropanoic acid)
Hydrochloride Counterion neutralizing the protonated α-amino group

The stereodescriptors (S) for both chiral centers confirm the L-configuration of the phenylalanine (C2) and leucine (C2') residues, consistent with natural amino acid stereochemistry. The absolute configuration is validated by optical rotation data ([α]²⁰/D = -12° in 80% acetic acid), aligning with L-enantiomers of similar dipeptide derivatives.

Molecular Geometry and Conformational Dynamics

The molecule adopts a folded conformation due to steric interactions between the benzyl ester, phenyl side chain, and branched leucine residue. Key geometric parameters include:

Parameter Value Source
Bond length (C=O, amide) 1.23 Å Calculated from analogous structures
Bond angle (N-Cα-C=O) 120° Derived from X-ray data of related peptides
Dihedral angle (ϕ, ψ) -60°, -45° Predicted via molecular mechanics simulations

The leucine side chain’s 4-methylpentanamido group introduces steric hindrance, restricting rotation around the Cβ-Cγ bond and stabilizing a gauche conformation. This effect is amplified in the hydrochloride salt form, where ionic interactions between the protonated amino group and chloride ion further rigidify the structure. The benzyl ester’s aromatic ring participates in π-stacking with the phenylalanine side chain, reducing conformational flexibility.

Hydrogen Bonding Networks and Crystal Packing Behavior

In the crystalline state, the compound forms a three-dimensional hydrogen-bonding network:

Interaction Type Donor Acceptor Distance (Å)
Ionic NH₃⁺ Cl⁻ 3.1
N-H···O Amide NH Ester carbonyl 2.9
O-H···Cl Solvent H₂O Cl⁻ 3.2

The hydrochloride counterion acts as a hydrogen bond acceptor, bridging adjacent molecules via NH₃⁺···Cl⁻ interactions. This network stabilizes a monoclinic crystal lattice (space group P2₁) with unit cell dimensions a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 105°. Thermal analysis reveals a high melting point (197–200°C), consistent with robust intermolecular forces.

The amide and ester carbonyl groups form alternating layers parallel to the ac-plane, with hydrophobic side chains (benzyl, isobutyl) oriented toward the lattice periphery. This arrangement minimizes steric clashes while maximizing van der Waals contacts between aromatic rings. Crystallographic disorder is observed in the leucine’s isobutyl group, reflecting minor conformational flexibility despite the overall lattice stability.

Properties

CAS No.

70691-56-4

Molecular Formula

C22H29ClN2O3

Molecular Weight

404.9 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C22H28N2O3.ClH/c1-16(2)13-19(23)21(25)24-20(14-17-9-5-3-6-10-17)22(26)27-15-18-11-7-4-8-12-18;/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25);1H/t19-,20-;/m0./s1

InChI Key

OVQDQJLFQHBUGB-FKLPMGAJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Peptide Coupling of (S)-2-Amino-4-Methylpentanoic Acid Derivatives

The primary route begins with the activation of (S)-2-amino-4-methylpentanoic acid (a branched-chain amino acid) using carbodiimide-based coupling agents. In WO2016170544A1, hydroxybenzotriazole (HOBt) and N-methylmorpholine (NMM) are employed to facilitate amide bond formation between the amino acid and benzyl-protected phenylalanine derivatives. The reaction typically proceeds in dichloromethane (DCM) at 10–15°C to minimize racemization, achieving yields exceeding 85%.

Reaction Conditions Table

ComponentDetailsSource Citation
Coupling AgentHydroxybenzotriazole (HOBt)
BaseN-Methylmorpholine (NMM)
SolventDichloromethane (DCM)
Temperature10–15°C
Yield85–90%

Esterification of the Carboxylic Acid Intermediate

Following amide bond formation, the free carboxylic acid group is esterified using benzyl alcohol under acidic conditions. WO2016046843A1 details the use of thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) as catalysts in toluene, achieving near-quantitative conversion. The benzyl ester group serves as a protecting moiety, which is later cleaved under hydrogenolysis conditions in final steps.

Stereochemical Control and Optimization

Chiral Resolution Techniques

To ensure enantiomeric purity, the synthesis employs (S)-configured starting materials derived from L-amino acids. As reported in WO2016170544A1, chiral HPLC analysis confirms >99% enantiomeric excess (ee) for both the amino acid and benzyl ester intermediates. Recrystallization from ethanol/water mixtures (95:5 v/v) further enhances purity to pharmaceutical standards.

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates but risk racemization at elevated temperatures. Comparative studies in WO2016046843A1 demonstrate that dichloromethane (DCM) at subambient temperatures (0–5°C) optimally balances reaction rate and stereochemical integrity.

Deprotection and Hydrochloride Salt Formation

Acidic Deprotection of tert-Butoxycarbonyl (Boc) Groups

The final step involves deprotecting the amine group using trifluoroacetic acid (TFA) in DCM, followed by neutralization with N,N-diisopropylethylamine (DIPEA). Subsequent treatment with hydrochloric acid (HCl) in ethyl acetate yields the hydrochloride salt, which precipitates as a crystalline solid.

Purification Table

StepConditionsPurity Achieved
Deprotection20% TFA/DCM, 25–30°C, 2 hrs95%
Salt Formation1M HCl in ethyl acetate, 0–5°C98%
RecrystallizationEthanol/water (95:5), −5°C, 90 min>99%

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (Mobile phase: 0.1% TFA in acetonitrile/water) confirms chemical purity >99.5%. Retention times correlate with reference standards from WO2016170544A1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) data aligns with expected structural features:

  • δ 1.05 (d, 6H, CH(CH₃)₂)

  • δ 3.21 (m, 1H, CH₂CH(CH₃)₂)

  • δ 5.12 (s, 2H, OCH₂C₆H₅)

  • δ 7.32 (m, 10H, aromatic protons).

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Patent WO2016170544A1 highlights the recyclability of HOBt and NMM via aqueous extraction, reducing reagent costs by 40% in pilot-scale batches.

Waste Minimization Strategies

The use of DCM, a Class 2 solvent, necessitates solvent recovery systems. WO2016046843A1 reports 90% DCM reclamation via distillation, aligning with green chemistry principles.

Applications and Derivatives

While primarily an intermediate, this compound’s benzyl ester group enables further functionalization. Derivatives are pivotal in synthesizing carfilzomib analogs, as evidenced by WO2016046843A1’s emphasis on epoxyketone-containing therapeutics .

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Impurity in Drug Formulations

(S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride has been identified as an impurity in Carfilzomib, a proteasome inhibitor used for treating multiple myeloma. The characterization of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Studies have highlighted the importance of monitoring such impurities during the synthesis and quality control processes of drug manufacturing to maintain compliance with regulatory standards .

Anticancer Activity

Research indicates that compounds related to this compound exhibit promising anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including U-937 and SK-MEL-1, with IC50 values ranging from 5.7 to 12.2 μM . These findings suggest that further investigation into this compound's structure-activity relationship could lead to the development of more effective anticancer agents.

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions involving amino acids and benzyl esters. The methodology typically involves:

  • Condensation Reactions : Utilizing amino acid derivatives to form amide bonds with benzyl esters.
  • Purification Processes : Employing chromatographic techniques to isolate the desired compound from reaction by-products.

These synthetic pathways are essential for producing the compound in sufficient quantities for research and pharmaceutical applications .

Safety Assessment

A recent study assessed the systemic safety of related compounds through physiologically based pharmacokinetic modeling, which helps predict how substances behave in biological systems. This approach underscores the importance of evaluating new compounds for consumer safety, particularly those intended for therapeutic use .

Efficacy in Antiretroviral Therapy

Research has also explored the potential of similar compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. These studies emphasize the versatility of this compound and its derivatives in addressing various therapeutic needs beyond oncology .

Mechanism of Action

The mechanism of action of (S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

A. (S)-benzyl 2-(4-methylpiperazine-1-carboxamido)-3-phenylpropanoate ()
  • Structural difference: Replaces the amino-4-methylpentanamido group with a 4-methylpiperazine carboxamide.
  • Reduced steric hindrance compared to the branched 4-methylpentanamido group. Synthetic use: Prepared via similar peptide coupling methods, highlighting versatility in modifying the 2-position substituent .
B. (S)-benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate ()
  • Structural difference: Incorporates a Boc-protected amine instead of the free amino group.
  • Impact :
    • Stability : Boc protection prevents unwanted side reactions during synthesis.
    • Molecular weight : Higher (468.59 g/mol vs. ~470–530 g/mol for other analogs) due to the Boc group .
    • Applications : Used as a precursor in controlled deprotection strategies for drug intermediates .

Counterion and Salt Forms

A. Trifluoroacetate Salt ()
  • Compound: (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate.
  • Crystallization: May form distinct crystal structures compared to hydrochloride salts, affecting bioavailability .
B. Mesylate Salt ()
  • Compound : Carfilzomib Impurity 39 (mesylate form).
  • Impact :
    • Solubility : Mesylate salts often exhibit higher aqueous solubility than hydrochlorides.
    • Stability : Sulfonate groups can improve thermal stability .

Backbone and Side Chain Modifications

A. (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic Acid Hydrochloride ()
  • Structural difference: Replaces the amide bond with an azo (-N=N-) group and a phenylpropanoic acid backbone.
  • Impact :
    • Electronic properties : The azo group introduces conjugation, altering UV-Vis absorption.
    • Reactivity : Photo-sensitive azo bonds may limit applications in light-exposed formulations .
B. (S)-Methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate Hydrochloride ()
  • Structural difference : Incorporates a piperidinyl ring with hydroxyl and methyl substituents.
  • Impact :
    • Hydrogen bonding : The hydroxyl group enhances interactions with biological targets.
    • Steric effects : Bulky piperidinyl substituents may reduce binding affinity in certain enzymatic assays .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound C₂₃H₂₉ClN₂O₃ ~440 (estimated) Free amine (HCl salt), branched side chain Proteasome inhibitor intermediates
Boc-Protected Analog () C₂₇H₃₆N₂O₅ 468.59 Boc protection, enhanced stability Peptide synthesis
Trifluoroacetate Salt () C₃₄H₄₀F₃N₃O₆ 667.70 Lipophilic counterion High-throughput drug screening
Azo-Modified Analog () C₁₅H₁₆ClN₃O₂ 305.76 Photo-sensitive azo group Analytical probes

Research Findings and Implications

  • Synthetic Flexibility : Modifications at the 2-position (e.g., piperazine, Boc groups) demonstrate adaptability for tailored pharmacokinetics .
  • Salt Selection : Hydrochloride salts balance solubility and stability, whereas trifluoroacetates or mesylates may optimize specific formulations .
  • Toxicological Gaps: Limited data on long-term toxicity for many analogs necessitate further study (e.g., highlights uninvestigated hazards) .

Biological Activity

(S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride, with the CAS number 70691-56-4, is a chiral compound notable for its complex structure involving a benzyl group and an amino acid derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interaction.

Chemical Structure and Properties

  • Molecular Formula : C22H29ClN2O3
  • Molecular Weight : Approximately 404.94 g/mol

The compound's structure includes a benzyl moiety and an amino acid derivative, which may contribute to its biological activity by facilitating interactions with various biological targets.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This activity could have implications for conditions such as obesity and diabetes, where enzyme regulation plays a crucial role in disease management .

Receptor Interaction

Research suggests that this compound may interact with specific receptors, influencing pharmacological effects. The structural features of this compound allow it to potentially bind to receptors associated with various physiological processes .

Structure-Activity Relationships (SAR)

The compound's biological activity can be understood through structure-activity relationship studies. For example, modifications in the benzyl or phenyl groups can significantly impact binding affinity and functional activity at specific receptors such as the 5-HT2A receptor, which is implicated in several psychiatric disorders .

CompoundBinding Affinity (nM)Functional Activity (%)
(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride 0.93High
(R)-Dibenzyl 2-aminopentanedioate hydrochloride 0.94Moderate
Dibenzyl L-Glutamate Hydrochloride 0.94Variable

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of related compounds on human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results indicated that structural modifications influenced the IC50 values, suggesting that similar derivatives of this compound could exhibit significant anticancer properties .
  • Pharmacological Evaluation : In vitro assays have shown that compounds structurally related to this compound can activate downstream cellular signaling pathways, further supporting its potential role in therapeutic applications targeting specific diseases .

Q & A

Q. How can batch-to-batch variability in synthetic yield be minimized?

  • Methodological Answer : Standardize reaction parameters (e.g., stoichiometry, solvent purity, and stirring rate). Use process analytical technology (PAT) like in-situ FTIR to monitor intermediate formation. For example, achieved 94% purity by optimizing reaction times and column chromatography gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.